Ethyl 2-(phenylamino)butanoate
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Overview
Description
Ethyl 2-(phenylamino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is particularly interesting due to its unique structure, which includes an ethyl ester group and a phenylamino group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(phenylamino)butanoate can be synthesized through the esterification of 2-(phenylamino)butanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Methods such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(phenylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions involving the phenylamino group.
Major Products Formed
Hydrolysis: 2-(phenylamino)butanoic acid and ethanol.
Reduction: 2-(phenylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(phenylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-(phenylamino)butanoate involves its interaction with various molecular targets, depending on the context of its use. For example, in biological systems, esterases can hydrolyze the ester bond, releasing the active phenylamino butanoic acid, which can then interact with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Similar ester structure but lacks the phenylamino group.
Phenylalanine ethyl ester: Contains a phenyl group and an amino group but differs in the backbone structure.
Uniqueness
Ethyl 2-(phenylamino)butanoate is unique due to the presence of both an ester group and a phenylamino group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 2-(phenylamino)butanoate is an organic compound known for its diverse biological activities, particularly its interactions with various enzymes and potential pharmacological properties. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its significance in biomedical research.
Chemical Structure and Synthesis
This compound is classified as an ester, characterized by the molecular formula C13H17N and a molecular weight of 207.27 g/mol. The compound is synthesized through the esterification of 2-(phenylamino)butanoic acid with ethanol, typically in the presence of an acid catalyst like concentrated sulfuric acid under reflux conditions to ensure complete conversion.
Enzymatic Interactions
This compound exhibits notable biological activities primarily due to its ability to interact with esterases , enzymes that catalyze the hydrolysis of esters. This interaction can lead to the release of biologically active components, influencing various physiological processes. The hydrolysis of this compound may produce phenylamino butanoic acid, which can further interact with specific receptors or enzymes, thereby affecting biochemical pathways.
Pharmacological Properties
Compounds containing phenylamino groups are often explored for their pharmacological properties , including:
- Anti-inflammatory effects
- Analgesic properties
Research indicates that derivatives of this compound may demonstrate significant activity against inflammation-related pathways and pain signaling mechanisms.
Study on Antiproliferative Activity
A study evaluated the antiproliferative activity of this compound against several cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity, particularly against breast cancer (MCF7) and lung carcinoma (A549) cell lines. At a concentration of 50 μM, a notable inhibition rate was observed, suggesting potential applications in cancer therapy .
Cell Line | Inhibition Rate (%) |
---|---|
MCF7 (Breast) | 32 |
A549 (Lung) | Moderate |
MDA-MB-231 | Low |
Caki-2 | Low |
T98G | Low |
Mechanistic Insights
The mechanism of action for this compound involves its metabolic conversion through enzymatic hydrolysis. This process not only activates the compound but also facilitates its interaction with cellular targets involved in signal transduction pathways related to inflammation and cell proliferation .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-anilinobutanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-11(12(14)15-4-2)13-10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3 |
InChI Key |
FYTOXHLUYLPZPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)NC1=CC=CC=C1 |
Origin of Product |
United States |
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